molecular formula C17H30INO B034623 Ammonium, diethylmethyl(2-(thymyloxy)ethyl)-, iodide CAS No. 102571-20-0

Ammonium, diethylmethyl(2-(thymyloxy)ethyl)-, iodide

Cat. No. B034623
M. Wt: 391.3 g/mol
InChI Key: BGBASGWBMOITHT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Ammonium, diethylmethyl(2-(thymyloxy)ethyl)-, iodide, commonly known as ABEI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ABEI is a quaternary ammonium derivative that has been extensively studied for its use as a fluorescent probe in biochemical and physiological experiments. Additionally, we will list future directions for further research on ABEI.

Mechanism Of Action

ABEI acts as a fluorescent probe by binding to specific molecules or structures in the cell. When excited by light of a specific wavelength, ABEI emits light at a longer wavelength, which can be detected and measured. The emission intensity of ABEI is dependent on the local environment, such as pH, temperature, and the presence of other molecules. This property makes ABEI a useful tool for studying the behavior of molecules in living cells.

Biochemical And Physiological Effects

ABEI has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not interfere with the normal functioning of cells or tissues and is not toxic at the concentrations typically used in experiments.

Advantages And Limitations For Lab Experiments

One of the main advantages of ABEI is its high sensitivity and specificity for fluorescent labeling. It has been shown to be more effective than other fluorescent probes in certain experiments. Additionally, ABEI is relatively easy to synthesize and is commercially available.
However, ABEI does have some limitations. It is not suitable for use in certain types of experiments, such as those involving pH-sensitive molecules. Additionally, ABEI has a relatively short fluorescent lifetime, which can limit its usefulness in certain applications.

Future Directions

There are several future directions for research on ABEI. One area of interest is the development of new derivatives of ABEI with enhanced fluorescent properties. Another area of research is the use of ABEI in combination with other fluorescent probes to study complex biological systems. Additionally, the use of ABEI in vivo is an area of active research, with the goal of developing new diagnostic and therapeutic applications.

Synthesis Methods

The synthesis of ABEI involves a multi-step process that starts with the reaction of diethylamine with 2-bromoethyl methyl ether to form N,N-diethyl-2-bromoethyl methylamine. This compound is then reacted with thymol to form N,N-diethyl-2-(thymyloxy)ethylamine. Finally, the reaction of this compound with methyl iodide results in the formation of ABEI.

Scientific Research Applications

ABEI is primarily used as a fluorescent probe in biochemical and physiological experiments. It has been used to study the binding of acetylcholine to muscarinic receptors in living cells, as well as the activity of enzymes such as cholinesterase and acetylcholinesterase. ABEI has also been used to study the distribution of lipids in biological membranes and to monitor the activity of ion channels.

properties

CAS RN

102571-20-0

Product Name

Ammonium, diethylmethyl(2-(thymyloxy)ethyl)-, iodide

Molecular Formula

C17H30INO

Molecular Weight

391.3 g/mol

IUPAC Name

diethyl-methyl-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]azanium;iodide

InChI

InChI=1S/C17H30NO.HI/c1-7-18(6,8-2)11-12-19-17-13-15(5)9-10-16(17)14(3)4;/h9-10,13-14H,7-8,11-12H2,1-6H3;1H/q+1;/p-1

InChI Key

BGBASGWBMOITHT-UHFFFAOYSA-M

SMILES

CC[N+](C)(CC)CCOC1=C(C=CC(=C1)C)C(C)C.[I-]

Canonical SMILES

CC[N+](C)(CC)CCOC1=C(C=CC(=C1)C)C(C)C.[I-]

synonyms

diethyl-methyl-[2-(5-methyl-2-propan-2-yl-phenoxy)ethyl]azanium iodide

Origin of Product

United States

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